

A Comparative Analysis of the Abuse Potential of Oliceridine and Morphine

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An objective review of experimental data on the relative abuse liability of a novel G protein-biased μ -opioid receptor agonist and a conventional opioid.

This guide provides a detailed comparison of the abuse potential of **Oliceridine** (Olinvyk®), a first-in-class G protein-biased agonist at the μ -opioid receptor (MOR), and morphine, a conventional opioid analgesic. The development of **Oliceridine** was driven by the hypothesis that separating the G protein signaling pathway (associated with analgesia) from the β -arrestin pathway (implicated in adverse effects and potentially abuse) could lead to safer opioids.[1][2] [3] This analysis synthesizes preclinical and clinical data to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current evidence.

Executive Summary

While **Oliceridine** demonstrates a more favorable safety profile than morphine concerning respiratory depression and some gastrointestinal side effects, the current body of evidence from both animal and human studies suggests that its abuse potential is comparable to that of traditional opioids like morphine.[4][5][6] The U.S. Food and Drug Administration (FDA) has approved **Oliceridine** for the management of moderate to severe acute pain in controlled clinical settings, with a boxed warning for addiction, abuse, and misuse, similar to other opioid analgesics.[7][8]

Quantitative Data Comparison



The following tables summarize key quantitative findings from preclinical and clinical studies comparing the abuse potential and related effects of **Oliceridine** and morphine.

Table 1: Preclinical Abuse Potential Studies

Parameter	Species	Model	Oliceridine Result	Morphine Result	Citation(s)
Conditioned Place Preference (CPP)	Mouse	СРР	Statistically significant CPP at 10 mg/kg.	Induces robust CPP.	[4][5]
Intracranial Self- Stimulation (ICSS)	Rat	ICSS	Exhibited abuse-related effects similar to morphine.	Facilitates ICSS, indicating rewarding properties.	[4][5][9]
Drug Self- Administratio n	Rat	Self- Administratio n	Similar maximum number of injections as oxycodone, suggesting comparable abuse potential.	Readily self- administered, a hallmark of abuse potential.	[4][10]
Analgesic Potency	Mouse/Rat	Tail- withdrawal/P aw pressure	3 to 10 times more potent than morphine.	Standard comparator.	[10]

Table 2: Human Abuse Potential and Safety Studies



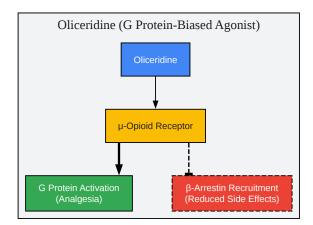
Parameter	Study Population	Key Findings for Oliceridine	Key Findings for Morphine	Citation(s)
Subjective Drug Effects (Drug Liking VAS)	Healthy recreational opioid users	Doses of 1, 2, and 4 mg showed statistically significant differences from placebo on "Drug Liking" VAS. Comparable subjective effects to dose-matched IV morphine.	Positive control at 10 and 20 mg IV, produced expected positive subjective effects.	[11]
Respiratory Depression (Ventilation at PCO2 of 55 mmHg - VE55)	Healthy volunteers	At equianalgesic doses, had a statistically lower suppressant impact on respiratory drive. Higher probability of analgesia than respiratory depression.	Greater probability of inducing respiratory depression than providing pain relief.	[12][13][14]
Incidence of Opioid-Induced Respiratory Depression (OIRD) in Postoperative Patients	Post-surgical patients	Significantly lower incidence of OIRD (8.0%) compared to the conventional opioid cohort.	Higher incidence of OIRD (30.7%) in the conventional opioid cohort.	[1][2]
Gastrointestinal Effects	Post-surgical patients	Lower incidence of nausea and vomiting	Higher incidence of nausea and vomiting.	[4][5]

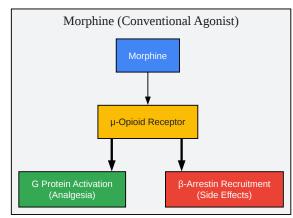


(Nausea/Vomitin compared to g) morphine.

Signaling Pathways

Oliceridine is designed as a G protein-biased agonist of the μ -opioid receptor. This means it preferentially activates the G protein-coupled signaling pathway, which is understood to be the primary mediator of analgesia.[3] It less effectively recruits β -arrestin 2, a protein involved in receptor desensitization and internalization, and is hypothesized to contribute to some of the adverse effects of opioids, such as respiratory depression and constipation.[1][11][15] Morphine, in contrast, is a non-biased agonist, activating both the G protein and β -arrestin pathways.[3][16]





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Figure 1: Comparative Signaling Pathways of **Oliceridine** and Morphine.

Experimental Protocols

The assessment of abuse potential relies on a combination of preclinical and clinical experimental models. Below are the methodologies for key experiments cited in the comparison.



Preclinical Models

1. Conditioned Place Preference (CPP)

The CPP paradigm is utilized to measure the rewarding effects of a drug.[17]

 Apparatus: A three-chamber box with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., different floor textures and wall patterns) and a smaller neutral central chamber.

Procedure:

- Pre-Conditioning (Baseline): Rats or mice are allowed to freely explore all three chambers for a set period (e.g., 15-20 minutes) over several days to determine any initial preference for one of the conditioning chambers.
- Conditioning: Over a period of several days (e.g., 6-8 days), animals receive alternating injections of the test drug (e.g., morphine or oliceridine) and a control substance (e.g., saline). Following the drug injection, they are confined to their initially non-preferred chamber. After the saline injection, they are confined to their preferred chamber.[17]
- Post-Conditioning (Test): The animals are again allowed to freely explore all three
 chambers, and the time spent in each chamber is recorded. An increase in time spent in
 the drug-paired chamber compared to baseline indicates a rewarding effect.[17][18]
- Dosing: For morphine, a commonly used dose in rats is 10 mg/kg, which has been shown to induce a high CPP score.[17] For oliceridine, a dose of 10 mg/kg also resulted in a significant CPP in mice.[4][5]



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Figure 2: Experimental Workflow for Conditioned Place Preference (CPP).



2. Intracranial Self-Stimulation (ICSS)

ICSS is an operant conditioning method used to assess the effects of drugs on the brain's reward system.[9]

Procedure:

- Surgery: Animals (typically rats) are surgically implanted with an electrode in a brain reward center, such as the medial forebrain bundle.
- Training: The animals are trained to press a lever to receive a brief electrical stimulation, which they find rewarding.
- Testing: The effects of a drug on the rate of lever pressing are measured. Drugs with abuse potential typically increase the rate of responding for the electrical stimulation.
- Data Analysis: Changes in the frequency-rate function are analyzed. A leftward shift in the curve indicates an enhancement of the rewarding effects of the stimulation. Studies have shown that **oliceridine** produces effects similar to morphine in this paradigm.[4][5]

Clinical Models

1. Human Abuse Potential (HAP) Study

HAP studies are designed to assess the abuse liability of a new drug in a controlled clinical setting, typically using experienced recreational drug users.[11]

- Design: A randomized, double-blind, placebo- and active-controlled crossover study.
- Participants: Healthy, non-dependent recreational opioid users who can distinguish the effects of the active comparator (e.g., morphine) from placebo.

Procedure:

 Qualification Phase: Participants are tested to ensure they can tolerate the study drugs and can differentiate the subjective effects of the active comparator from placebo.

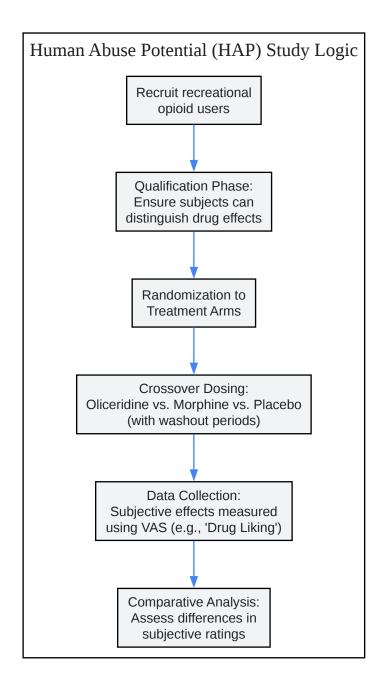






- Treatment Phase: Participants are randomized to receive single doses of the
 investigational drug (e.g., different doses of oliceridine), a placebo, and an active
 comparator (e.g., morphine) in a crossover fashion, with a washout period between each
 treatment.
- Primary Endpoints: Standardized questionnaires are used to assess subjective effects at
 multiple time points after dosing. The primary endpoint is often "Drug Liking," measured on a
 visual analog scale (VAS). Other measures include "Overall Drug Liking," "Take Drug Again,"
 and "High."[11][19]
- Results: In a HAP study, intravenous oliceridine demonstrated comparable subjective effects to dose-matched levels of intravenously administered morphine.[11]





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Figure 3: Logical Flow of a Human Abuse Potential (HAP) Study.

Conclusion

The development of **oliceridine** represents a significant step in opioid pharmacology, aiming to dissociate analgesic efficacy from adverse effects through biased agonism.[3] While this approach has successfully yielded a compound with a clinically meaningful reduction in respiratory depression compared to morphine, the goal of creating an opioid with a significantly



lower abuse potential has not been fully realized.[12][13] Preclinical models and human abuse potential studies consistently indicate that **oliceridine** possesses a rewarding profile and abuse liability comparable to morphine and other conventional μ -opioid receptor agonists.[4][6][11] Therefore, while **oliceridine** offers an improved safety margin for certain adverse effects, it should be considered to have a similar risk for abuse, addiction, and misuse as other potent opioids.[7]

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